ZINC;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Overview
Description
Zinc resinate, also known as ZINC;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate, is a colorless to amber solid1. It can spontaneously heat in the presence of air and moisture, and this heat may be sufficient to ignite surrounding combustible materials1. It is not soluble in water1. It is used as a drier in paints, and as a wetting agent1.
Synthesis Analysis
Zinc enolates react with various alkyl carboxylates to form compounds like ethyl 4- (2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates1. This showcases the potential for creating unique chemical structures1.
Molecular Structure Analysis
The molecular formula of the compound is C40H58O4Zn2. The exact mass of the compound is unknown and the complexity rating of the compound is also unknown2.
Chemical Reactions Analysis
There is currently limited scientific research available on ZINC;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate2. However, studies have synthesized zinc complexes derived from benzoic acids, investigating their potential as catalysts in reactions like the coupling of carbon dioxide and epoxides1.
Physical And Chemical Properties Analysis
The compound is a colorless to amber solid1. It can spontaneously heat in the presence of air and moisture1. It is not soluble in water1. The molecular weight of the compound is 668.3 g/mol2.Scientific Research Applications
Zinc Enolates and Carboxylates
Reactions with Alkyl Carboxylates : Zinc enolates react with various alkyl carboxylates to form compounds like ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates, showcasing the potential for creating unique chemical structures (Shchepin et al., 2006).
Synthesis of Zinc Complexes : Studies have synthesized zinc complexes derived from benzoic acids, investigating their potential as catalysts in reactions like the coupling of carbon dioxide and epoxides (Darensbourg et al., 2002).
Luminescent Zinc Compounds : Research into zinc(II) compounds has shown their luminescent properties, with potential applications in photooptical devices (Destefano & Geiger, 2016).
Structural and Biological Applications
Structural Characterization : Zinc complexes with various ligands have been structurally characterized, providing insights into their coordination geometries and bonding modes (Ye et al., 2002).
Biological Activity : Zinc(II) complexes have been evaluated for their in vitro biological activity, demonstrating antibacterial properties and potential therapeutic applications (Ali et al., 2017).
Cancer Research : Studies on zinc(II) complexes with dithiocarbamato derivatives have investigated their impact on cancerous cell lines, hinting at their potential use in cancer therapy (Nagy et al., 2012).
Catalytic and Coordination Studies
Catalytic Applications : Research on zinc carboxylate complexes highlights their catalytic abilities in carbon-carbon bond formation reactions, indicating potential use in organic synthesis (Singh et al., 2011).
Coordination Polymers : Studies on zinc complexes with tricarballylic acid and Lewis bases have led to the synthesis of structures with zero- and two-dimensional frameworks, contributing to the understanding of metal-organic polymers (Vlahou et al., 2006).
Safety And Hazards
The compound can spontaneously heat in the presence of air and moisture1. This heat may be sufficient to ignite surrounding combustible materials1. It is not soluble in water1, which may limit options for extinguishing a fire caused by this compound.
Future Directions
Due to the presence of the carboxylic acid, this compound might be of interest for research in various fields, including natural product chemistry, material science, and medicinal chemistry2. Understanding the formation and function of this compound in Abies chensiensis, a species of fir tree, could be a potential area of study2. Investigating the potential applications of this compound in the development of novel materials could also be a future direction2. Additionally, exploring the biological activity of this compound, particularly the carboxylic acid component, could lead to potential drug discovery2.
properties
IUPAC Name |
zinc;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXODCLTZTIFYDV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4Zn | |
Record name | ZINC RESINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc resinate is a colorless to amber solid. Can spontaneously heat in the presence of air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Not soluble in water. It is used as a drier in paints, and as a wetting agent., Liquid; Water or Solvent Wet Solid, Colorless to amber solid; [CAMEO] Tan crystalline solid; [Chem Service MSDS] | |
Record name | ZINC RESINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Resin acids and Rosin acids, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc resinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9712 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Zinc resinate | |
CAS RN |
9010-69-9 | |
Record name | ZINC RESINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4822 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Resin acids and Rosin acids, zinc salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Resin acids and Rosin acids, zinc salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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